molecular formula C9H8N2O3S B11771105 Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate

Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate

Cat. No.: B11771105
M. Wt: 224.24 g/mol
InChI Key: NLHQRHHKNNEVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate is a compound belonging to the benzo[d]thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a benzo[d]thiazole ring, which is a heterocyclic structure containing both nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate typically involves the formation of the benzo[d]thiazole ring followed by functionalization at specific positions. One efficient method involves the thiocyanation of aniline, followed by cyclization to form the benzo[d]thiazole ring. The hydroxyl and carboxylate groups are then introduced through selective substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design .

Scientific Research Applications

Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile scaffold for drug design, allowing for the exploration of a wide chemical space around the molecule .

Biological Activity

Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Amino group at the 2-position
  • Hydroxy group at the 7-position
  • Carboxylate group at the 6-position

These structural characteristics contribute to its biological activity, making it a versatile scaffold for drug development.

Biological Activities

Research indicates that this compound exhibits various pharmacological effects:

  • Antimicrobial Activity : Compounds with similar benzo[d]thiazole moieties have shown significant antimicrobial properties. For instance, related thiazole derivatives have been reported to inhibit Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism. In vitro studies have demonstrated that thiazole derivatives can exhibit IC50 values ranging from 0.23 to 0.5 µM for α-amylase inhibition, suggesting a promising avenue for diabetes treatment .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines, including HCT-116 and A549 cells. These findings correlate with its enzyme inhibition activities, highlighting its potential as an anticancer agent .

Synthesis Methods

Several synthetic routes have been developed to obtain this compound:

  • Cyclization Reactions : A common method involves the cyclization of methyl 4-aminobenzoate with potassium thiocyanate and bromine in acetic acid, yielding the desired compound with good yields .
  • Derivatization Techniques : The carboxylate moiety can undergo esterification to modify solubility and enhance biological activity, allowing researchers to explore a broader chemical space.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of M. tuberculosis (MIC = 0.06 µg/ml)
Enzyme Inhibitionα-Amylase inhibition (IC50 = 0.23 - 0.5 µM)
AnticancerInhibition of HCT-116 and A549 cell proliferation

Research Insights

  • Antimicrobial Studies : A study on thiazole derivatives indicated that modifications to the benzo[d]thiazole core could enhance their antimicrobial efficacy against resistant strains of bacteria .
  • Cancer Research : Investigations into the anticancer properties revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting a dual mechanism of action .
  • Mechanistic Studies : Research utilizing molecular docking simulations has elucidated the binding interactions between this compound and target enzymes, providing insights into its potential mechanisms of action .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 2-amino-7-hydroxy-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-14-8(13)4-2-3-5-7(6(4)12)15-9(10)11-5/h2-3,12H,1H3,(H2,10,11)

InChI Key

NLHQRHHKNNEVOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)N=C(S2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.